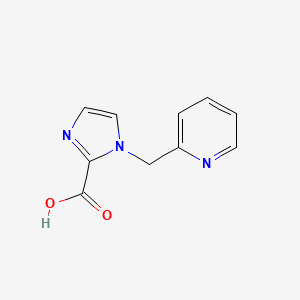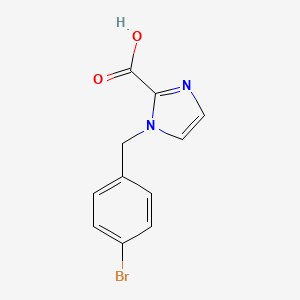
5-MethoxyPinocembroside
Vue d'ensemble
Description
Le 5-MéthoxyPinocembroside est un composé flavonoïde isolé de la plante Penthorum chinense Pursh . Il a une formule moléculaire de C22H24O9 et un poids moléculaire de 432,43 g/mol . Ce composé est connu pour ses activités biologiques potentielles et suscite l'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-MéthoxyPinocembroside implique généralement l'extraction à partir de sources naturelles telles que Penthorum chinense Pursh . Le processus d'extraction comprend l'extraction par solvant suivie d'une purification à l'aide de techniques chromatographiques.
Méthodes de production industrielle
La production industrielle du 5-MéthoxyPinocembroside n'est pas bien documentée, mais elle suit généralement les principes de l'extraction et de la purification à grande échelle à partir de sources végétales. Le processus peut impliquer l'utilisation de solvants organiques et de méthodes chromatographiques avancées pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-MéthoxyPinocembroside subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants ou en d'autres formes réduites.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe méthoxy ou d'autres sites réactifs sur la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles dans des conditions spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Le 5-MéthoxyPinocembroside a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans l'étude des flavonoïdes et de leurs propriétés chimiques.
Biologie : Le composé est étudié pour ses activités antioxydantes et anti-inflammatoires potentielles.
Médecine : La recherche est en cours pour explorer ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Il peut être utilisé dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels.
5. Mécanisme d'action
Le mécanisme d'action du 5-MéthoxyPinocembroside implique son interaction avec diverses cibles moléculaires et voies. On pense qu'il exerce ses effets par le biais de :
Activité antioxydante : En piégeant les radicaux libres et en réduisant le stress oxydatif.
Activité anti-inflammatoire : En inhibant les cytokines et les enzymes pro-inflammatoires.
Modulation enzymatique : En interagissant avec des enzymes spécifiques impliquées dans les voies métaboliques.
Applications De Recherche Scientifique
5-MethoxyPinocembroside has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 5-MethoxyPinocembroside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting pro-inflammatory cytokines and enzymes.
Enzyme Modulation: By interacting with specific enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Pinocembrine : Un flavonoïde ayant une structure similaire mais dépourvu du groupe méthoxy.
Naringénine : Un autre flavonoïde ayant une structure de base similaire mais des groupes fonctionnels différents.
Hespérétine : Un flavonoïde ayant des activités biologiques similaires mais une structure chimique différente.
Unicité
Le 5-MéthoxyPinocembroside est unique en raison de la présence du groupe méthoxy, qui peut contribuer à ses activités biologiques et à ses propriétés chimiques distinctes par rapport aux autres flavonoïdes.
Propriétés
IUPAC Name |
(2S)-5-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVUIVTKIOLBO-YMTXFHFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine](/img/structure/B3027924.png)



![[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3027933.png)
![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)
![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
